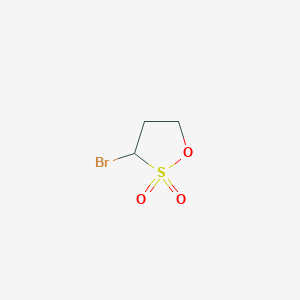

3-Bromo-1,2lambda~6~-oxathiolane-2,2-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Bromo-1,2lambda~6~-oxathiolane-2,2-dione is an organic compound with the molecular formula C3H5BrO3S. It is a derivative of oxathiolane, characterized by the presence of a bromine atom and a dioxo group. This compound is known for its applications in organic synthesis and as an intermediate in the production of various biologically active molecules .

Preparation Methods

The synthesis of 3-Bromo-1,2lambda~6~-oxathiolane-2,2-dione can be achieved through multiple routes. One common method involves the reaction of 1,2-oxathiolane with bromine to form 3-bromo-1,2-oxathiolane. This intermediate is then treated with benzoyl peroxide to yield the final product . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

3-Bromo-1,2lambda~6~-oxathiolane-2,2-dione undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form sulfone derivatives.

Reduction Reactions: Reduction can lead to the formation of thiolane derivatives.

Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₃H₅BrO₃S

- Molecular Weight : 201.04 g/mol

- Density : 1.996 g/cm³

- Boiling Point : 364.7 °C at 760 mmHg

- Melting Point : Not available

The compound features a bromine atom that enhances its reactivity, allowing it to participate in various chemical reactions such as nucleophilic substitutions, oxidations, and reductions.

Chemistry

3-Bromo-1,2lambda~6~-oxathiolane-2,2-dione serves as an important intermediate in organic synthesis. Its reactivity allows it to be used in the production of various organic compounds with significant chemical and biological activities.

Key Reactions :

- Nucleophilic Substitution : The bromine atom can be replaced by other nucleophiles.

- Oxidation Reactions : Can be oxidized to form sulfone derivatives.

- Reduction Reactions : Can be reduced to yield thiolane derivatives.

Biology

In biological research, the compound is utilized for studying enzyme mechanisms and as a probe in biochemical assays. Its ability to form covalent bonds with biological molecules makes it a valuable tool in understanding biochemical pathways.

Biological Activities :

- Exhibits antimicrobial properties against Gram-positive and Gram-negative bacteria.

- Potentially disrupts bacterial cell membranes or inhibits essential metabolic pathways.

Industry

The compound is employed in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications, including the synthesis of polymers and other complex organic structures.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of this compound against various pathogens. In vitro tests showed significant effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism involved disrupting bacterial cell membranes.

Case Study 2: Toxicological Assessment

A toxicological assessment revealed adverse effects associated with exposure to the compound:

- Skin Irritation : Moderate to severe irritation was observed in guinea pigs.

- Eye Irritation : Classified as a serious irritant based on conjunctivitis and corneal opacity observed post-exposure.

Mechanism of Action

The mechanism of action of 3-Bromo-1,2lambda~6~-oxathiolane-2,2-dione involves its interaction with various molecular targets. The bromine atom and dioxo group play crucial roles in its reactivity, enabling it to participate in nucleophilic substitution and oxidation-reduction reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures .

Comparison with Similar Compounds

3-Bromo-1,2lambda~6~-oxathiolane-2,2-dione can be compared with other similar compounds, such as:

1,3-Propane sultone: Similar in structure but lacks the bromine atom.

4-Hydroxy-1,2lambda~6~-oxathiolane-2,2-dione: Contains a hydroxyl group instead of a bromine atom.

The uniqueness of this compound lies in its specific reactivity due to the presence of the bromine atom, which allows for a broader range of chemical transformations.

Biological Activity

3-Bromo-1,2λ⁶-oxathiolane-2,2-dione is a sulfur-containing heterocyclic compound that has garnered interest in various fields of biological and medicinal chemistry. Its unique structure contributes to its diverse biological activities, making it a subject of research for potential therapeutic applications. This article provides an overview of the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-Bromo-1,2λ⁶-oxathiolane-2,2-dione is C₃H₅BrO₃S. The presence of the bromine atom and the oxathiolane ring system are crucial for its reactivity and biological properties. The compound is typically synthesized through reactions involving bromination of oxathiolane derivatives.

Antimicrobial Properties

Research indicates that 3-Bromo-1,2λ⁶-oxathiolane-2,2-dione exhibits significant antimicrobial activity. In a study evaluating a series of oxathiolane derivatives, the compound demonstrated potent antibacterial effects against various Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 625 µg/mL |

| Pseudomonas aeruginosa | 1250 µg/mL |

| Escherichia coli | Not effective |

| Candida albicans | Significant antifungal activity |

The MIC values suggest that the compound is particularly effective against certain bacterial strains, highlighting its potential as an antibacterial agent .

The mechanism through which 3-Bromo-1,2λ⁶-oxathiolane-2,2-dione exerts its biological effects primarily involves its reactivity with nucleophiles. The bromine atom can form covalent bonds with various biological macromolecules, leading to alterations in enzyme activity and cellular processes. This reactivity is beneficial in biochemical assays where the compound serves as a probe to study enzyme mechanisms .

Toxicological Assessment

Despite its promising biological activities, the toxicological profile of 3-Bromo-1,2λ⁶-oxathiolane-2,2-dione requires careful consideration. Studies have indicated potential genotoxic effects, with some assays showing increased rates of chromosomal aberrations in human lymphocytes exposed to the compound at specific concentrations .

Case Study: Genotoxicity

In a notable case study involving repeated dose toxicity assessments, exposure to 3-Bromo-1,2λ⁶-oxathiolane-2,2-dione resulted in an increased incidence of tumors in animal models. Tumors were observed in various organs including the brain and kidneys after prolonged exposure to high doses . This underscores the necessity for further research into the safety profile of this compound.

Properties

CAS No. |

652143-74-3 |

|---|---|

Molecular Formula |

C3H5BrO3S |

Molecular Weight |

201.04 g/mol |

IUPAC Name |

3-bromooxathiolane 2,2-dioxide |

InChI |

InChI=1S/C3H5BrO3S/c4-3-1-2-7-8(3,5)6/h3H,1-2H2 |

InChI Key |

HULVUZVQKJPUDG-UHFFFAOYSA-N |

Canonical SMILES |

C1COS(=O)(=O)C1Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.